molecular formula C18H11BrO4 B2816007 4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one CAS No. 108154-49-0

4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one

Cat. No. B2816007
CAS RN: 108154-49-0
M. Wt: 371.186
InChI Key: WRIQNWLHVHGNOU-UHFFFAOYSA-N
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Description

“4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years due to their biological activities. A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized . The synthesis involves the reaction of (5-bromo-1-benzofuran-2-yl)(4-bromophenyl)methanone with phenyl or substituted phenyl boronic acid in the presence of Pd(PPh3)4 .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one, have been studied for their antimicrobial properties . The introduction of a hydroxyl group at the carbonyl carbon enhances the antioxidant property, while antimicrobial activity decreases .

Antioxidant Activity

These compounds have also been evaluated for their antioxidant activities . The introduction of a hydroxyl group at the carbonyl carbon of the benzofuran derivative enhances the antioxidant property .

Anti-tumor Activity

Benzofuran compounds are known to possess anti-tumor properties . For example, (4-hydroxy-3-methyl-6-phenyl-benzofuran-2-yl)phenylmethanone has been identified as a potent anti-tumor agent .

Antiviral Activity

Benzofuran compounds have shown strong biological activities such as anti-viral activities . A novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Activity

Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .

Synthesis of Complex Benzofuran Derivatives

The synthesis of complex benzofuran derivatives has been achieved through unique methods such as free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the development of novel benzofuran derivatives with enhanced biological activities and improved safety profiles.

properties

IUPAC Name

4-(5-bromo-1-benzofuran-2-yl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO4/c1-21-12-3-5-16-13(8-12)14(9-18(20)23-16)17-7-10-6-11(19)2-4-15(10)22-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIQNWLHVHGNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-bromo-1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one

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